Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7(11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSEFDZOZYILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857171 | |
| Record name | 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352305-27-1 | |
| Record name | 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: N-oxides of the imidazo[1,2-a]pyrazine ring.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted imidazo[1,2-a]pyrazine derivatives with diverse functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride has been identified as a promising lead compound for drug development targeting various diseases, particularly cancer and neurological disorders.
Anticancer Potential
Research indicates that this compound exhibits anti-cancer properties by inhibiting specific enzymes involved in tumor growth. It has been shown to interact with cancer cell pathways, potentially leading to reduced proliferation and metastasis. Its mechanism involves the modulation of adenosine receptors, specifically the A2A receptor, which is implicated in tumor immune evasion .
Neurological Applications
The compound has also been studied for its effects on neurotransmitter systems. It acts as an antagonist of the adenosine A2A receptor, which plays a crucial role in regulating dopamine and glutamate release in the brain. This makes it a candidate for treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease .
Organic Synthesis Applications
This compound serves as a versatile scaffold in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds with diverse biological activities.
Reactivity and Synthesis
The compound can undergo several reactions due to the presence of amino and heterocyclic groups. Common synthetic strategies include:
- Condensation reactions
- Multicomponent reactions
- Oxidative coupling
These methods facilitate the creation of novel derivatives that may possess enhanced biological activity .
Case Studies
Several studies have documented the pharmacological effects of this compound:
- Cancer Treatment Study : In vitro studies demonstrated that this compound inhibits tumor cell growth by targeting specific signaling pathways associated with cancer progression .
- Neurodegenerative Disease Research : Animal models have shown that antagonizing the A2A receptor can improve motor functions in Parkinson's disease models, suggesting therapeutic potential for this compound .
- Antimicrobial Activity : Preliminary tests indicate potential antibacterial properties against various gram-positive and gram-negative bacteria .
Mechanism of Action
The mechanism of action of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is often associated with cell proliferation and survival. .
Comparison with Similar Compounds
Structural Analog: Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride (CAS: 843609-02-9)
- Core Structure : Replaces the pyrazine ring (two nitrogen atoms at 1,4-positions) with a pyrimidine ring (two nitrogens at 1,3-positions) .
- Molecular Properties :
- Molecular Formula: C₇H₈N₄ (free base); molecular weight 148.17 g/mol.
- Solubility: Soluble in DMSO; dihydrochloride form likely improves water solubility.
- Pharmacokinetics: High gastrointestinal (GI) absorption. Low blood-brain barrier (BBB) penetration.
- Therapeutic Potential: Structural similarity suggests possible overlap in targeting kinase pathways or immune modulation, though specific data for the pyrazine analog remain unconfirmed.
Imidazo[1,2-a]pyridine Derivatives (Patent: EP 2020/106796)
- Core Structure : Pyridine ring (one nitrogen) instead of pyrazine/pyrimidine.
- Applications : Explicitly cited for treating autoimmune diseases (e.g., rheumatoid arthritis) via modulation of immune cell signaling .
- Key Differences :
- Pyridine’s electron-rich nature may enhance binding to hydrophobic enzyme pockets compared to pyrazine’s electron-deficient core.
- Pyrazine derivatives could exhibit distinct selectivity profiles due to altered electronic interactions.
Other Heterocyclic Amines
- N2,N2-Dimethylpyrimidine-2,5-diamine (CAS: 56621-99-9) :
Physicochemical and Pharmacokinetic Comparison Table
Key Research Findings and Hypotheses
- Structural Impact on Activity :
- Safety and Storage: Pyrimidine analog requires storage at 2–8°C, suggesting similar stability needs for the pyrazine derivative . No direct toxicity data are available, but related imidazo-fused compounds often exhibit moderate-to-high safety margins in preclinical studies.
Biological Activity
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Biochemical Interactions
The compound functions primarily through its interactions with various enzymes and receptors. It has been shown to bind to the active sites of kinases and oxidoreductases, influencing their activity and stability. For instance, it acts as an inhibitor for specific kinases, modulating critical signaling pathways such as the PI3K/AKT pathway, which is essential for cell growth and survival .
Cellular Effects
this compound affects cellular processes by altering gene expression and cellular metabolism. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating the p53 pathway, thus reactivating mutant p53 in non-small cell lung cancer (NSCLC) models .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of both active and inactive metabolites. Its distribution within cells is facilitated by ATP-binding cassette (ABC) transporters, which help accumulate the compound in specific cellular compartments .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity | Description | IC50 Values (µM) |
|---|---|---|
| Anticancer | Inhibits various tumor cell lines; shown to reactivate p53 in NSCLC models | 0.16 - 0.71 |
| Kinase Inhibition | Acts as a competitive inhibitor for specific kinases | 7 (for VirB11 ATPase) |
| Antimicrobial | Effective against Helicobacter pylori; inhibits virulence factors | Not specified |
| Cholinesterase Inhibition | Exhibits significant inhibitory effects on acetylcholinesterase (AChE) | IC50 ~79 |
Case Studies
-
Anticancer Activity in NSCLC
A study synthesized a series of imidazo[1,2-a]pyrazine derivatives that demonstrated cytostatic activity against NSCLC cell lines. The lead compound exhibited a selective dose-dependent response and induced overexpression of the TP53 gene, indicating potential for therapeutic use in reactivating mutant p53 pathways . -
Kinase Inhibition in Mycobacterium tuberculosis
Research identified imidazo[1,2-a]pyrazine compounds as potential inhibitors of the VirB11 ATPase in Helicobacter pylori. One compound showed an IC50 value of 7 µM, suggesting its efficacy as a competitive inhibitor that could reduce bacterial virulence by disrupting ATPase function . -
Cholinesterase Activity
Compounds derived from imidazo[1,2-a]pyrazine structures were evaluated for their ability to inhibit cholinesterases. Some derivatives displayed promising results with IC50 values ranging from 0.2 to 50 µM against AChE, indicating their potential application in treating conditions related to cholinergic dysfunctions .
Q & A
Q. What are the established synthetic routes for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride?
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes). For example, cyclization reactions under reflux conditions using solvents like 1,4-dioxane or dimethylformamide (DMF) are common. Acidic or basic workup followed by hydrochloride salt formation yields the dihydrochloride derivative . Modifications to substituents on the imidazo-pyrazine core can be achieved by varying the starting materials or reaction conditions .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the imidazo-pyrazine backbone and substituents.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per industrial standards) .
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., MW 372.81 for related imidazo-benzodiazepines) .
- X-ray crystallography : To resolve crystal structures and confirm stereochemistry in complex derivatives .
Q. What pharmacological properties are associated with imidazo-pyrazine derivatives?
Imidazo[1,2-a]pyrazine scaffolds exhibit diverse bioactivities, including anxiolytic, cardiovascular, and neuroleptic effects. These properties stem from interactions with neurotransmitter receptors (e.g., GABAA modulation) or enzyme inhibition pathways. Structure-activity relationship (SAR) studies highlight the importance of substituents on the pyrazine ring for target specificity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Employ Design of Experiments (DoE) methodologies, such as factorial design, to systematically vary parameters (temperature, solvent, catalyst concentration). Computational tools like quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, narrowing optimal conditions . For example, ICReDD’s hybrid computational-experimental approach reduces trial-and-error by 50% in reaction development .
Q. How should researchers address contradictions in pharmacological data across studies?
- Systematic validation : Replicate experiments under standardized conditions (e.g., cell lines, animal models).
- Meta-analysis : Aggregate data from multiple studies to identify trends or confounding variables (e.g., solvent effects on bioavailability).
- Cross-disciplinary collaboration : Integrate computational models (e.g., molecular docking) with in vitro/in vivo data to resolve mechanistic ambiguities .
Q. What reactor design considerations are critical for scaling up synthesis?
Focus on:
- Mixing efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors.
- Heat transfer : Prevent thermal degradation by selecting reactors with precise temperature control (e.g., jacketed glass reactors).
- Separation integration : Implement inline purification (e.g., membrane filtration) to reduce downstream processing .
Q. How can computational modeling predict the compound’s reactivity or stability?
- Quantum mechanics (QM) : Calculate activation energies for proposed reaction mechanisms.
- Molecular dynamics (MD) : Simulate solvation effects or degradation pathways under varying pH/temperature.
- Machine learning (ML) : Train models on existing datasets to forecast novel derivatives’ stability .
Q. What strategies ensure compound stability during long-term storage?
- Stress testing : Expose the compound to accelerated degradation conditions (heat, light, humidity) and monitor via HPLC .
- Lyophilization : Convert to a stable powder form if hydrolytic degradation is observed.
- Inert atmosphere storage : Use argon or nitrogen to prevent oxidation .
Q. Which advanced purification techniques enhance enantiomeric purity?
Q. How can mechanistic studies elucidate the compound’s mode of action?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
